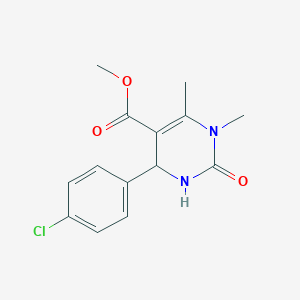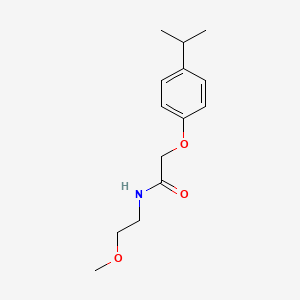
N~2~-(2-ethylphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(2-ethylphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide, commonly known as EiBGM, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EiBGM is a small molecule inhibitor that has been shown to have inhibitory effects on various enzymes and signaling pathways in the human body.
Wirkmechanismus
The mechanism of action of EiBGM involves its ability to inhibit various enzymes and signaling pathways in the human body. EiBGM has been shown to inhibit the activity of histone deacetylases, which leads to the activation of tumor suppressor genes and the inhibition of cancer cell growth. EiBGM also inhibits the activity of protein kinase C, which is involved in various signaling pathways in the human body, leading to the inhibition of inflammation and neurodegeneration.
Biochemical and Physiological Effects:
The biochemical and physiological effects of EiBGM are dependent on its inhibitory effects on enzymes and signaling pathways in the human body. EiBGM has been shown to have anti-cancer effects by inhibiting the activity of histone deacetylases, leading to the activation of tumor suppressor genes and the inhibition of cancer cell growth. EiBGM also has anti-inflammatory effects by inhibiting the activity of protein kinase C, leading to the inhibition of inflammation and neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using EiBGM in lab experiments include its ability to inhibit various enzymes and signaling pathways in the human body, making it a potential candidate for the treatment of various diseases. The limitations of using EiBGM in lab experiments include its toxicity and the need for further optimization of its synthesis method to increase its yield and purity.
Zukünftige Richtungen
For research on EiBGM include the optimization of its synthesis method to increase its yield and purity, the development of more potent analogs of EiBGM, and the investigation of its potential therapeutic applications in various diseases. EiBGM has shown promising results in preclinical studies, and further research is needed to determine its safety and efficacy in clinical trials.
Synthesemethoden
The synthesis of EiBGM involves a multi-step process that includes the reaction of various chemical compounds. The first step involves the reaction of N-isobutyl-N-(methylsulfonyl)glycinamide with 2-ethylphenyl magnesium bromide to form the intermediate compound. The intermediate compound is then reacted with N-iodosuccinimide to form the final product, EiBGM. The synthesis method of EiBGM has been optimized over the years to increase its yield and purity.
Wissenschaftliche Forschungsanwendungen
EiBGM has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have inhibitory effects on enzymes such as histone deacetylases, which are involved in the regulation of gene expression. EiBGM has also been shown to inhibit the activity of protein kinase C, which is involved in various signaling pathways in the human body. These inhibitory effects of EiBGM make it a potential candidate for the treatment of cancer, neurodegenerative diseases, and inflammatory diseases.
Eigenschaften
IUPAC Name |
2-(2-ethyl-N-methylsulfonylanilino)-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-5-13-8-6-7-9-14(13)17(21(4,19)20)11-15(18)16-10-12(2)3/h6-9,12H,5,10-11H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVODAUJHVBZILU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)NCC(C)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-ethyl-N-methylsulfonylanilino)-N-(2-methylpropyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(4-chlorophenoxy)acetyl]amino}-6-methyl-N-2-pyridinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5123387.png)
![17-(4-methyl-2-pyridinyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5123395.png)


![4-(2-ethylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5123409.png)
![2-(4-bromophenyl)-2-oxoethyl {[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B5123413.png)

![N-benzyl-1-cyclopropyl-N-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B5123431.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-mesitylacetamide](/img/structure/B5123434.png)
![ethyl 2-[({[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5123447.png)


![methyl N-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-N-methylglycinate](/img/structure/B5123499.png)
![methyl 4-({4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzoate](/img/structure/B5123507.png)